molecular formula C5H6N4 B12357104 3-amino-5-methyl-4H-pyrazole-4-carbonitrile

3-amino-5-methyl-4H-pyrazole-4-carbonitrile

Cat. No.: B12357104
M. Wt: 122.13 g/mol
InChI Key: PHNAKTXIZKKBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-5-methyl-4H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C5H6N4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-4H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydrazine derivatives. One common method includes the condensation of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by reaction with hydrazine hydrate . Another approach involves the multicomponent reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . These reactions are usually carried out under reflux conditions in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as [4CSPy]ZnCl3 have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-4H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-amino-5-methyl-4H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-4H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which play a crucial role in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazole-4-carbonitrile
  • 3-amino-4-pyrazolecarbonitrile

Uniqueness

3-amino-5-methyl-4H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

3-amino-5-methyl-4H-pyrazole-4-carbonitrile

InChI

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h4H,1H3,(H2,7,9)

InChI Key

PHNAKTXIZKKBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.